3-(4-methoxybenzyl)-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
CAS No.:
Cat. No.: VC15153304
Molecular Formula: C26H22N2O4
Molecular Weight: 426.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H22N2O4 |
|---|---|
| Molecular Weight | 426.5 g/mol |
| IUPAC Name | 3-[(4-methoxyphenyl)methyl]-1-[(3-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C26H22N2O4/c1-17-6-5-7-19(14-17)16-27-23-21-8-3-4-9-22(21)32-24(23)25(29)28(26(27)30)15-18-10-12-20(31-2)13-11-18/h3-14H,15-16H2,1-2H3 |
| Standard InChI Key | MXNUDYAHRXGKML-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)OC)OC5=CC=CC=C53 |
Introduction
3-(4-methoxybenzyl)-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the class of benzofuro[3,2-d]pyrimidine derivatives. This compound is characterized by its unique structural features, which include a fused benzofuro-pyrimidine core and the presence of methoxy and methyl groups. These structural elements contribute to its potential biological activities and applications in medicinal chemistry and materials science.
Synthesis
The synthesis of 3-(4-methoxybenzyl)-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves multi-step organic reactions. A common synthetic route includes the aza-Wittig reaction, where functionalized iminophosphoranes react with carbon disulfide. This is followed by further reactions with alkyl halides or halogenated aliphatic esters to introduce the desired substituents.
Key Steps in Synthesis
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Aza-Wittig Reaction: This step involves the reaction of iminophosphoranes with carbon disulfide to form key intermediates.
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Alkylation: Introduction of the 4-methoxybenzyl and 3-methylbenzyl groups through alkylation reactions.
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Purification: Techniques like chromatography are used to ensure high purity of the final product.
Biological Activities and Applications
The biological activities of 3-(4-methoxybenzyl)-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione are not fully characterized, but its structural features suggest potential interactions with biological targets such as enzymes or receptors. The presence of methoxy and methyl groups may enhance lipophilicity, facilitating cellular uptake and interaction with target proteins.
Potential Therapeutic Applications
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Medicinal Chemistry: The compound's unique structure makes it a candidate for further study in medicinal chemistry, particularly in the development of therapeutic agents.
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Materials Science: Its chemical properties also suggest potential applications in materials science.
Data Table: Comparative Analysis of Benzofuro[3,2-d]pyrimidine Derivatives
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